molecular formula C18H10N4OS B2638815 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol CAS No. 38350-62-8

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol

Cat. No.: B2638815
CAS No.: 38350-62-8
M. Wt: 330.37
InChI Key: MRLDGQXEPZQWPA-UHFFFAOYSA-N
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Description

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol is a complex organic compound with a unique structure that combines a phenanthroline and pteridine moiety

Chemical Reactions Analysis

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or a drug candidate. Additionally, this compound has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol can be compared with other similar compounds, such as phenanthroline derivatives and pteridine analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combined phenanthroline and pteridine structure, which may confer distinct properties and applications .

Properties

IUPAC Name

11-sulfanylidene-10H-phenanthro[9,10-g]pteridin-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4OS/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLDGQXEPZQWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=S)NC5=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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